molecular formula C15H9Cl3N2OS B2818837 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline CAS No. 477845-94-6

2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline

Cat. No. B2818837
CAS RN: 477845-94-6
M. Wt: 371.66
InChI Key: IGZDGKLTVNBRJY-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline, also known as MTIQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It belongs to the class of quinazoline derivatives and has a molecular weight of 384.75 g/mol. MTIQ has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of methylsulfanyl-triazoloquinazoline derivatives, including 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline. Al-Salahi et al. (2013) reported on the synthesis and evaluation of these derivatives against a variety of Gram-positive and Gram-negative bacteria, as well as yeast and fungi, showcasing significant antimicrobial potential (Al-Salahi, Marzouk, Awad, Al-Omar, & Ezzeldin, 2013). This research underscores the importance of these compounds in developing new antimicrobial agents.

Synthesis and Chemical Reactivity

The chemical synthesis and reactivity of 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline derivatives have been a significant area of interest. For instance, the work by Al-Salahi (2010) on the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as building blocks highlights innovative approaches to accessing a variety of derivatives (Al-Salahi, 2010). This research demonstrates the versatility of these compounds in chemical synthesis, offering pathways to novel structures with potential biological activities.

Biological Interactions and Potential Applications

The interaction of these quinazoline derivatives with biological systems, including their cytotoxic and anti-inflammatory activities, has been explored. Al-Salahi et al. (2013) investigated the cytotoxic effects of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives against various carcinoma cells and their anti-inflammatory potential, revealing compounds with significant activity (Al-Salahi, Gamal-Eldeen, Alanazi, Al-Omar, Marzouk, & Fouda, 2013). Such studies provide foundational knowledge for developing new therapeutic agents targeting specific biological pathways.

properties

IUPAC Name

2-methylsulfanyl-4-(2,4,5-trichlorophenoxy)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2OS/c1-22-15-19-12-5-3-2-4-8(12)14(20-15)21-13-7-10(17)9(16)6-11(13)18/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZDGKLTVNBRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)OC3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)quinazoline

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